Spiclomazine hydrochloride

描述

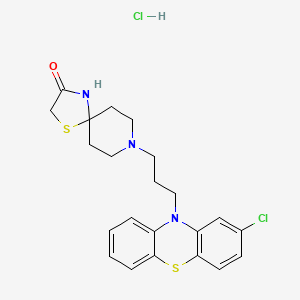

Structure

3D Structure of Parent

属性

CAS 编号 |

27007-85-8 |

|---|---|

分子式 |

C22H25Cl2N3OS2 |

分子量 |

482.5 g/mol |

IUPAC 名称 |

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |

InChI |

InChI=1S/C22H24ClN3OS2.ClH/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22;/h1-2,4-7,14H,3,8-13,15H2,(H,24,27);1H |

InChI 键 |

JRSBQVOEILNXGS-UHFFFAOYSA-N |

规范 SMILES |

C1C[NH+](CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.[Cl-] |

外观 |

Solid powder |

其他CAS编号 |

27007-85-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Spiclomazine HCl; Spiclomazine Hydrochloride; APY606; APY-606; Diceplon; Disepron; Clospirazine hydrochloride; |

产品来源 |

United States |

Foundational & Exploratory

Spiclomazine Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine, a phenothiazine derivative with a history as an antipsychotic agent, has emerged as a potent anti-cancer agent, particularly in cancers driven by KRAS mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic activity of spiclomazine hydrochloride. It details the compound's direct engagement with mutant KRAS, the subsequent impact on downstream signaling cascades, and its role in inducing apoptosis and cell cycle arrest. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the complex biological pathways involved, offering a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting Mutant KRAS

The primary anti-cancer activity of this compound is centered on its ability to directly target and inhibit mutated KRAS proteins.[1][2][3] Unlike many other targeted therapies, spiclomazine's mechanism involves "freezing" the activated KRAS protein in an intermediate conformational state.[1][3][4] This action effectively abrogates the accumulation of active, GTP-bound KRAS, leading to a shutdown of downstream oncogenic signaling.[1][2][3]

Notably, spiclomazine exhibits preferential activity against cancer cells harboring KRAS mutations compared to their wild-type counterparts.[1][3] This selectivity is attributed to the higher dependency of mutant KRAS-driven cancers on the continuous signaling output from this pathway for their survival and proliferation.[3][5] Cellular thermal shift assays and RNA interference studies have confirmed that spiclomazine directly binds to and stabilizes the KRAS protein within cancer cells, validating it as a direct-acting KRAS inhibitor.[1][3]

Impact on Downstream Signaling: The MAPK Pathway

By inhibiting the active state of KRAS, spiclomazine effectively blocks the signal transduction cascade through the mitogen-activated protein kinase (MAPK) pathway.[1][5] This is evidenced by a dose-dependent reduction in the activation of key downstream effectors, including c-Raf and phosphorylated ERK (p-ERK), in pancreatic cancer cell lines.[1][5] The attenuation of this critical signaling pathway is a cornerstone of spiclomazine's anti-proliferative effects.[1]

Induction of Apoptosis via the Mitochondrial Pathway

Spiclomazine is a potent inducer of apoptosis in pancreatic cancer cells, primarily acting through the intrinsic, or mitochondrial, pathway.[6][7] This is characterized by a dose-dependent loss of the mitochondrial membrane potential (ΔΨm) and an elevation of intracellular reactive oxygen species (ROS).[6][7]

The disruption of mitochondrial integrity leads to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade.[7] Specifically, spiclomazine treatment results in the cleavage and activation of caspase-9 and its downstream effector, caspase-3.[5][6] The expression of key apoptosis-regulating proteins is also modulated, with an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xl.[5][7]

Effects on Cell Cycle Progression and Metastasis

Cell Cycle Arrest

Spiclomazine has been shown to induce cell cycle arrest in pancreatic cancer cells.[1][5] In cell lines such as MIA PaCa-2, CFPAC-1, and BxPC-3, treatment with spiclomazine leads to an accumulation of cells in the G2 phase of the cell cycle.[1][5] In other cell lines like Capan-1 and SW1990, arrest has been observed in the S phase.[1][5] This demonstrates a genotype-specific effect on cell cycle progression.[1]

Inhibition of Migration and Invasion

A key finding in the preclinical evaluation of spiclomazine is its ability to suppress the migration and invasion of pancreatic cancer cells.[6][7] This anti-metastatic potential is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes involved in the degradation of the extracellular matrix.[6][7]

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxicity and cell cycle arrest data for this compound across various cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Spiclomazine (48h Treatment)

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Source(s) |

| MIA PaCa-2 | Pancreatic Carcinoma | G12C Mutant | 19.7 - 26.8 | [1][3] |

| CFPAC-1 | Pancreatic Carcinoma | G12V Mutant | 31.5 | [1] |

| Capan-1 | Pancreatic Carcinoma | G12V Mutant | Data not specified | [1] |

| SW1990 | Pancreatic Carcinoma | G12T Mutant | Data not specified | [1] |

| BxPC-3 | Pancreatic Carcinoma | Wild-Type | 74.2 | [1][3] |

| HEK-293 | Normal Embryonic Kidney | Wild-Type | 86.9 ± 1.4 | [1] |

| HL-7702 | Normal Liver | Wild-Type | 147.7 ± 3.3 | [1] |

| PBMC | Normal Blood Cells | Wild-Type | 125.6 ± 2.8 | [1] |

Table 2: Effect of Spiclomazine on Cell Cycle Distribution in MIA PaCa-2 Cells (24h Treatment)

| Spiclomazine Conc. (µg/mL) | % of Cells in G2 Phase | Source(s) |

| 0 (Basal Level) | 18.3% | [1][5] |

| 10 | 24.04% | [1][5] |

| 20 | 27.38% | [1][5] |

Relationship with Other Signaling Pathways

Wnt/β-catenin and GSK-3β Signaling

Current published research has not established a direct mechanistic link between this compound and the Wnt/β-catenin or GSK-3β signaling pathways in the context of its anti-cancer activity. The primary focus of existing literature is on its role as a direct inhibitor of mutant KRAS.

Dopamine Receptor Signaling

Spiclomazine is structurally a phenothiazine and has been classified as an antipsychotic agent, a class of drugs that typically function as dopamine receptor antagonists. However, the current body of research on spiclomazine's anti-cancer effects has not explored the role of dopamine receptor signaling in its mechanism of action against cancer cells. The high specificity for mutant KRAS in cancer cells suggests that this is the predominant target in this context.[8]

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

-

Cell Viability Assay (MTT): Pancreatic cancer cells and normal control cells are seeded in 96-well plates and treated with varying concentrations of spiclomazine for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured to determine cell viability and calculate IC50 values.[1]

-

Cell Cycle Analysis: Cells are treated with spiclomazine for 24 hours, then harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase A. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]

-

Apoptosis Assay (Annexin V-FITC/PI): Following drug treatment, cells are stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[5]

-

Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., KRAS, c-Raf, p-ERK, Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin B1, CDK1, β-Actin). Horseradish peroxidase-conjugated secondary antibodies and an ECL detection system are used for visualization.[1]

-

Cellular Thermal Shift Assay (CETSA): Intact cancer cells are treated with spiclomazine or a vehicle control. The cells are then heated at various temperatures, lysed, and the soluble fraction is analyzed by Western blot for the target protein (KRAS). Ligand binding is indicated by an increase in the thermal stability of the target protein.[1]

-

RNA Interference (siRNA): To validate KRAS as the target, cells are transfected with siRNA specifically targeting KRAS or a negative control siRNA. The effect on cell proliferation (e.g., via colony formation assay) and protein expression is then assessed.[1]

-

Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Cells are seeded in the upper chamber in serum-free media, with serum-containing media in the lower chamber as a chemoattractant. After incubation with spiclomazine, non-invading cells are removed, and invading cells on the bottom of the membrane are stained and counted.[6]

-

Renal Capsule Xenograft Model: MIA PaCa-2 cells suspended in Matrigel are injected into the renal capsule of BALB/c mice. Once tumors reach a specified volume, mice are treated with intraperitoneal injections of spiclomazine (e.g., 68 mg/kg) or a vehicle control. Tumor growth and body weight are monitored. At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers like c-Raf, p-ERK, and apoptosis (TUNEL staining).[1]

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action against KRAS-mutant cancers. Its ability to directly bind and inhibit activated KRAS, leading to the suppression of the MAPK pathway and the induction of apoptosis, provides a strong rationale for its continued development. While its historical use as an antipsychotic suggests potential interactions with dopamine receptors, its anti-cancer efficacy in preclinical models is clearly driven by its on-target effects on KRAS. Further research is warranted to explore its efficacy in other KRAS-driven malignancies and to translate these compelling preclinical findings into clinical applications.

References

- 1. KEGG DRUG: this compound [genome.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Spiclomazine Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine hydrochloride is a phenothiazine derivative with significant potential as an antipsychotic and antitumor agent. Its therapeutic effects are primarily attributed to its activity as a KRas inhibitor, which leads to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed, plausible experimental protocols are outlined, and the relevant biological pathways are visualized to support further research and development efforts.

Chemical Properties

This compound is a complex heterocyclic molecule. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride | |

| Molecular Formula | C22H25Cl2N3OS2 | [1] |

| Molecular Weight | 482.49 g/mol | [2] |

| CAS Number | 27007-85-8 | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO (125 mg/mL with heating), moderately soluble in ethanol, and poorly soluble in water. | [3] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine (Intermediate 1)

-

Reaction: N-alkylation of 2-chlorophenothiazine with 1-bromo-3-chloropropane.

-

Procedure:

-

To a solution of 2-chlorophenothiazine in a suitable aprotic solvent (e.g., toluene or DMF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes to allow for the formation of the phenothiazine anion.

-

Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-10-(3-chloropropyl)phenothiazine.

-

Part 2: Synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one (Intermediate 2)

-

Reaction: One-pot three-component condensation reaction.

-

Procedure:

-

In a round-bottom flask, combine cyclohexanone, hydrazine hydrate, and thioglycolic acid in a suitable solvent such as benzene or toluene.[4]

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.[4]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-thia-4,8-diazaspiro[4.5]decan-3-one.[4]

-

Part 3: Synthesis of this compound

-

Reaction: Coupling of intermediates followed by salt formation.

-

Procedure:

-

Dissolve 1-thia-4,8-diazaspiro[4.5]decan-3-one (Intermediate 2) and 2-chloro-10-(3-chloropropyl)phenothiazine (Intermediate 1) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture to act as a proton scavenger.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the spiclomazine free base with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude spiclomazine base by column chromatography.

-

Dissolve the purified spiclomazine base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid in the same or a miscible solvent.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

-

Mechanism of Action: KRas Inhibition and Apoptosis Induction

Spiclomazine exerts its antitumor effects primarily by inhibiting the function of the KRas protein, a key signaling molecule frequently mutated in various cancers.[5]

KRas Signaling Pathway and Spiclomazine's Point of Intervention

Caption: Spiclomazine inhibits the active KRas-GTP, blocking downstream signaling.

Activated KRas (bound to GTP) triggers downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and growth while inhibiting apoptosis.[6][7] Spiclomazine is believed to bind to an intermediate conformation of activated KRas, preventing it from interacting with its downstream effectors.[5] This blockade of KRas signaling leads to the suppression of cell viability and the induction of apoptosis in cancer cells.

Induction of Apoptosis

The inhibition of KRas by spiclomazine ultimately leads to programmed cell death (apoptosis), primarily through the intrinsic mitochondrial pathway.

Caption: Spiclomazine-induced apoptosis via the mitochondrial pathway.

Studies have shown that treatment with spiclomazine leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8][9] This shift in the Bcl-2 family protein balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[8][9]

Experimental Protocols for Biological Activity

KRas Activity Assay (GTP-bound KRas pull-down)

This assay measures the amount of active, GTP-bound KRas in cells.

-

Procedure:

-

Culture pancreatic cancer cells (e.g., MIA PaCa-2 or CFPAC-1) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Lyse the cells in a buffer containing a Raf-1 Ras Binding Domain (RBD) fused to glutathione S-transferase (GST) and glutathione-agarose beads. The RBD of Raf-1 specifically binds to the GTP-bound form of Ras.

-

Incubate the lysates with the beads to allow for the pull-down of active KRas.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using a KRas-specific antibody.

-

The intensity of the KRas band in the pull-down fraction corresponds to the level of active KRas.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10]

-

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound.

-

After the treatment period, collect both the adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the KRas signaling pathway. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The provided technical information and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to optimize the synthesis, fully characterize its physicochemical properties, and explore its efficacy in various cancer models.

References

- 1. Spiclomazine HCl - Immunomart [immunomart.com]

- 2. Spiclomazine HCl | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Spiclomazine: A Journey from a Potential Antipsychotic to a Targeted Cancer Therapy

While historical notations allude to a potential antipsychotic effect of Spiclomazine, a comprehensive review of scientific literature reveals that its significant development and investigation have been overwhelmingly focused on its promise as a targeted anti-cancer agent, particularly for KRas-driven pancreatic cancer. This technical guide delineates the discovery and history of Spiclomazine, clarifying its primary therapeutic trajectory and addressing the limited information regarding its antipsychotic properties.

Discovery and Initial Observations

Spiclomazine, a phenothiazine derivative, emerged from the broader chemical exploration of this class of compounds, which is historically associated with the development of the first antipsychotic drugs like chlorpromazine. Initial toxicological studies in the 1970s, referenced in later cancer research, noted an "antipsychotic effect" in mice and established a lethal dose (LD50). However, dedicated research into Spiclomazine's antipsychotic potential, including clinical trials for psychosis, appears to be absent from the available scientific literature. This suggests that while early observations may have hinted at central nervous system activity, this therapeutic avenue was not substantially pursued.

A Shift in Focus: The Emergence of Spiclomazine as an Anti-Cancer Agent

The contemporary and predominant scientific narrative for Spiclomazine is its role as a potential anti-cancer therapeutic. This line of investigation identified Spiclomazine as an inhibitor of the KRas signaling pathway, a critical driver in many aggressive cancers, most notably pancreatic cancer.

Mechanism of Action in Oncology

Spiclomazine's anti-cancer activity is attributed to its ability to bind to an intermediate conformation of activated KRas, effectively "freezing" it in an inactive state. This action prevents the downstream signaling cascade that promotes cancer cell proliferation, survival, and metastasis.

dot

In Vitro Anticancer Efficacy of Spiclomazine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine hydrochloride, a phenothiazine derivative, has demonstrated significant in vitro anticancer properties, particularly against pancreatic carcinoma. This document provides a comprehensive technical guide on its mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The evidence presented herein underscores the potential of Spiclomazine as a promising candidate for further preclinical and clinical investigation in oncology.

Introduction

This compound, identified as 1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-hydrochloride (NSC290956), was initially investigated for its antipsychotic effects.[1] However, recent research has pivoted towards its potent anticancer activities. Studies have revealed its ability to induce apoptosis, inhibit cell proliferation, migration, and invasion in various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1][2][3][4] This guide synthesizes the current understanding of Spiclomazine's in vitro anticancer effects, focusing on its impact on pancreatic cancer.

Effects on Cell Viability and Proliferation

This compound exhibits a time- and dose-dependent inhibitory effect on the growth of pancreatic cancer cells.[1] The cytotoxic effect is more pronounced in cancer cells compared to normal human embryonic kidney (HEK-293) and liver (HL-7702) cells, suggesting a favorable therapeutic window.[1][2][3][4]

Table 1: Inhibition of Pancreatic Cancer Cell Growth by this compound (48h treatment)

| Cell Line | Concentration (µg/mL) | Growth Inhibition (%) |

| CFPAC-1 | 30 | 61.1 ± 5.3 |

| 40 | 76.4 ± 3.2 | |

| 50 | 90.4 ± 0.5 | |

| MIA PaCa-2 | 30 | 79.3 ± 1.0 |

| 40 | 84.5 ± 1.5 | |

| 50 | 93.6 ± 0.2 |

Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines (48h treatment)

| Cell Line | KRas Status | IC50 (µM) |

| MIA PaCa-2 | G12C | 19.7 - 74.2 |

| CFPAC-1 | G12V | 19.7 - 74.2 |

| Capan-1 | G12V | 19.7 - 74.2 |

| SW1990 | G12T | 19.7 - 74.2 |

| BxPC-3 | Wild-Type | 19.7 - 74.2 |

Induction of Apoptosis

A primary mechanism of Spiclomazine's anticancer activity is the induction of apoptosis.[1] Treatment with Spiclomazine leads to a significant increase in the population of apoptotic cells.[1][4]

Table 3: Apoptosis Induction by this compound at IC50 Concentration

| Cell Line | Treatment | Early Apoptotic Cells (%) |

| CFPAC-1 | Control | 0.3 ± 0.3 |

| Spiclomazine (IC50) | 42.4 ± 0.5 | |

| MIA PaCa-2 | Control | 0.4 ± 0.3 |

| Spiclomazine (IC50) | 82.8 ± 6.2 |

Spiclomazine-induced apoptosis is mediated through the mitochondrial pathway, characterized by a reduction in mitochondrial membrane potential (ΔΨm) and the activation of caspases.[1][2][3]

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | Concentration | Loss of ΔΨm (%) |

| CFPAC-1 | 0.5 x IC50 | 16.9 ± 0.5 |

| 1 x IC50 | 65.9 ± 0.1 | |

| MIA PaCa-2 | 0.5 x IC50 | 24.6 ± 1.0 |

| 1 x IC50 | 46.3 ± 5.8 |

Cell Cycle Arrest

Spiclomazine has been shown to induce cell cycle arrest in pancreatic cancer cells.[5] The specific phase of arrest appears to be cell-line dependent, with G2 phase arrest observed in MIA PaCa-2, CFPAC-1, and BxPC-3 cells, and S phase arrest in Capan-1 and SW1990 cells.[5][6][7]

Table 5: Effect of this compound on Cell Cycle Distribution in MIA PaCa-2 Cells

| Treatment | G2 Phase Population (%) |

| Control | 18.3 |

| Spiclomazine (10 µg/mL) | 24.04 |

| Spiclomazine (20 µg/mL) | 27.38 |

Inhibition of Cell Migration and Invasion

A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion. Spiclomazine effectively suppresses these processes in pancreatic cancer cells.[1] This inhibitory effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2]

Signaling Pathways and Molecular Mechanisms

The anticancer effects of Spiclomazine are orchestrated through the modulation of key signaling pathways. A central target is the KRas signaling cascade. Spiclomazine has been shown to abrogate KRas-GTP levels, leading to the attenuation of downstream signaling through MEK and ERK.[5][8][9][10] This action is particularly effective in mutant KRas-driven pancreatic cancer cells.[5][10]

The induction of apoptosis by Spiclomazine involves the intrinsic mitochondrial pathway. This is characterized by increased reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and caspase-3.[1][2][3] Furthermore, Spiclomazine modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the pro-apoptotic protein Bax.[11]

Caption: Spiclomazine's multifaceted anticancer mechanism.

Experimental Protocols

Cell Culture

Pancreatic carcinoma cell lines (CFPAC-1, MIA PaCa-2, BxPC-3, Capan-1, SW1990) and normal cell lines (HEK-293, HL-7702) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Caption: Workflow for the MTT cell viability assay.

-

Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound.

-

After incubation for 24 or 48 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cells are seeded in 6-well plates and treated with Spiclomazine at the desired concentrations for 48 hours.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis

-

Cells are treated with Spiclomazine for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells are washed and resuspended in PBS containing RNase A and PI.

-

The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

Wound-Healing Assay

-

Cells are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a "wound" in the cell monolayer.

-

The cells are washed to remove debris and incubated with fresh medium containing Spiclomazine.

-

The wound closure is monitored and photographed at different time points (e.g., 0 and 24 hours).

Western Blot Analysis

-

Cells are treated with Spiclomazine and then lysed in RIPA buffer.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KRas, p-MEK, p-ERK, Bcl-2, Bax, Caspase-3, Caspase-9, MMP-2, MMP-9, Cyclin B1, CDK1, and β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a compelling profile as an in vitro anticancer agent, particularly for pancreatic cancer. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of critical signaling pathways like KRas-MAPK and the intrinsic apoptotic pathway highlights its therapeutic potential. The preferential cytotoxicity towards cancer cells further enhances its promise. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the anticancer capabilities of this compound. Future in vivo studies are warranted to validate these in vitro findings and to propel Spiclomazine towards clinical application.

References

- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

Spiclomazine Hydrochloride: A Novel Inhibitor of Mutant KRAS

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The KRAS oncogene, a member of the Ras superfamily of small GTPases, is one of the most frequently mutated genes in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The persistent activation of KRAS due to mutations, most commonly at codons 12, 13, and 61, leads to the constitutive stimulation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of inhibitors that specifically target certain KRAS mutants, heralding a new era in precision oncology. Spiclomazine hydrochloride has emerged as a novel and potent inhibitor of mutant KRAS, demonstrating preferential anti-tumor activity in preclinical models of KRAS-driven cancers. This technical guide provides an in-depth overview of spiclomazine's mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively targeting and inhibiting mutant KRAS, particularly the G12C mutation.[1][2][3] Its primary mechanism of action involves the reduction of active, GTP-bound KRAS levels within cancer cells.[1][4] By binding to and stabilizing an intermediate conformation of activated KRAS, spiclomazine effectively traps the oncoprotein in an inactive state, thereby preventing its interaction with downstream effector proteins.[4][5][6] This disruption of KRAS signaling leads to the attenuation of key downstream pathways, including the RAF-MEK-ERK (MAPK) pathway, which is critical for cancer cell proliferation and survival.[4]

Caption: The KRAS signaling pathway and the inhibitory action of Spiclomazine.

Preclinical Efficacy: In Vitro and In Vivo Studies

Spiclomazine has demonstrated significant anti-tumor activity in a panel of human pancreatic cancer cell lines harboring various KRAS mutations.

In Vitro Efficacy

The inhibitory effect of spiclomazine on the viability of pancreatic cancer cell lines was assessed after 48 hours of treatment. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Notably, cell lines with mutant KRAS were more sensitive to spiclomazine compared to wild-type KRAS cells and normal cell lines.[4][6]

| Cell Line | KRAS Mutation Status | IC50 (µM) after 48h |

| MIA PaCa-2 | G12C | 19.7 |

| CFPAC-1 | G12V | 25.1 |

| Capan-1 | G12V | 33.8 |

| SW1990 | G12T | 74.2 |

| BxPC-3 | Wild-Type | >100 |

| HEK-293 | Normal | No significant change |

| HL-7702 | Normal | No significant change |

Data sourced from Guo et al., Oncotarget, 2018.[4][6]

Furthermore, spiclomazine treatment led to a dose-dependent reduction in the levels of active KRAS-GTP in mutant KRAS pancreatic cancer cell lines.[4] This was accompanied by the attenuation of downstream signaling, as evidenced by decreased phosphorylation of MEK and ERK.[4] Cellular thermal shift assays confirmed the direct binding and stabilization of KRAS by spiclomazine within intact cells.[4][5]

In Vivo Efficacy

The anti-tumor activity of spiclomazine was evaluated in a mouse renal capsule xenotransplantation model using MIA PaCa-2 cells.[1][4] Administration of spiclomazine at a dose of 68 mg/kg for two weeks via intraperitoneal injection resulted in a significant inhibition of tumor progression.[4][6] Immunohistochemical analysis of the tumors from treated mice revealed a reduction in c-Raf and phosphorylated ERK levels, along with an increase in TUNEL staining, indicating enhanced apoptosis.[4][6]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay

-

Cell Seeding: Pancreatic cancer cell lines (MIA PaCa-2, CFPAC-1, Capan-1, SW1990, BxPC-3) and normal cell lines (HEK-293, HL-7702) were seeded in 96-well plates.

-

Treatment: After 24 hours, cells were treated with varying concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Cells were incubated for 48 hours.

-

Analysis: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

KRAS-GTP Pulldown Assay

-

Cell Lysis: Cells were serum-starved and then treated with spiclomazine. Following treatment, cells were lysed in a buffer containing protease inhibitors.

-

GTPase Pulldown: Cell lysates were incubated with RAF-RBD (Ras-binding domain) beads to specifically pull down active, GTP-bound KRAS.

-

Western Blotting: The pulled-down proteins were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with an anti-KRAS antibody to detect the levels of active KRAS.

Caption: Workflow for the KRAS-GTP pulldown assay.

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact MIA PaCa-2 and BxPC-3 cells were treated with spiclomazine or a vehicle control.

-

Heating: The cell suspensions were divided into aliquots and heated at different temperatures for a set duration.

-

Lysis and Centrifugation: The cells were lysed, and the aggregated proteins were pelleted by centrifugation.

-

Western Blotting: The soluble protein fraction was analyzed by Western blotting using an anti-KRAS antibody to determine the amount of stabilized KRAS at each temperature.

In Vivo Xenograft Study

-

Cell Implantation: MIA PaCa-2 cells were implanted under the renal capsule of BALB/c mice.

-

Treatment: Once tumors were established, mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of spiclomazine (68 mg/kg) for two weeks.

-

Tumor Monitoring: Tumor growth was monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of c-Raf, p-ERK, and apoptosis (TUNEL assay).

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of KRAS-mutant cancers, particularly pancreatic cancer.[4] Its ability to selectively target and inhibit the active form of mutant KRAS provides a clear mechanism-based rationale for its anti-tumor activity. The preclinical data strongly support its further development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of spiclomazine, evaluating its efficacy in a broader range of KRAS-mutant cancer models, and exploring potential combination therapies to overcome resistance mechanisms. The journey to translate this promising preclinical candidate into a clinically effective therapy will require rigorous investigation, but the initial findings offer a new avenue of hope in the challenging landscape of KRAS-targeted cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 螺氯马嗪 | KRAS G12C inhibitor | CAS 24527-27-3 | Spiclomazine (Clospirazine,螺氯马嗪) | KRAS(G12C)抑制剂 | 美国InvivoChem [invivochem.cn]

- 4. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiclomazine Hydrochloride: A Preclinical Profile of a Phenothiazine Derivative with Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Spiclomazine hydrochloride, a derivative of the phenothiazine class of compounds, has emerged as a molecule of interest in oncology research. While its historical investigation includes antipsychotic potential, recent studies have illuminated its significant anti-tumor activity, particularly in cancers driven by KRAS mutations. This technical guide synthesizes the current preclinical knowledge regarding this compound, with a focus on its mechanism of action. Crucially, this document highlights a significant gap in the existing scientific literature: a comprehensive characterization of its pharmacokinetics and metabolism. While detailed quantitative data on absorption, distribution, metabolism, and excretion (ADME) for this compound are not publicly available, this guide provides an extrapolated overview based on the known metabolic pathways of the broader phenothiazine class. This information is intended to guide future research and development efforts for this promising anti-cancer agent.

Introduction

Spiclomazine, chemically known as 1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-, hydrochloride, is a phenothiazine derivative.[1] Initially investigated for other therapeutic applications, its potent anti-cancer properties have become the focal point of recent preclinical research.[2][3] This guide provides a detailed account of the available preclinical data, with a specific emphasis on its anti-cancer effects and the experimental methodologies employed in these studies.

Anti-Cancer Activity and Mechanism of Action

Preclinical studies have demonstrated that Spiclomazine exhibits significant cytotoxic activity against various cancer cell lines, with a particular efficacy noted in KRAS-mutant pancreatic cancer.[2][3]

Inhibition of KRAS Signaling

The primary anti-cancer mechanism of Spiclomazine is attributed to its ability to interfere with the function of the KRAS oncoprotein. It is believed to bind to an intermediate conformation of activated KRAS, thereby inhibiting its downstream signaling pathways.[2] This disruption leads to the suppression of key cellular processes that are critical for cancer cell proliferation and survival.

Figure 1: Proposed mechanism of action of Spiclomazine in inhibiting the KRAS signaling pathway.

Cell Cycle Arrest and Apoptosis

Treatment with Spiclomazine has been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[2] This is followed by the induction of apoptosis, or programmed cell death.

Pharmacokinetics: An Extrapolated Overview

As of the latest available data, specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. However, based on its structural classification as a phenothiazine derivative, a general pharmacokinetic profile can be inferred.

General Pharmacokinetic Properties of Phenothiazines

Phenothiazines are typically characterized by:

-

Good Oral Absorption: Most phenothiazines are well-absorbed after oral administration.

-

High Lipophilicity and Large Volume of Distribution: They are lipophilic molecules that distribute extensively into tissues, including the central nervous system.

-

Extensive Hepatic Metabolism: Phenothiazines undergo significant first-pass metabolism in the liver.[4][5]

-

Renal and Biliary Excretion: Metabolites are primarily excreted in the urine and feces.

Anticipated Pharmacokinetic Parameters for this compound

Based on the general properties of phenothiazines, the following can be anticipated for Spiclomazine. It is critical to note that these are projections and require experimental validation.

| Parameter | Expected Characteristic | Rationale (Based on Phenothiazine Class) |

| Absorption | Likely well-absorbed orally. | General characteristic of phenothiazine derivatives. |

| Distribution | High volume of distribution, with potential for CNS penetration. | Lipophilic nature of the phenothiazine core structure. |

| Metabolism | Extensive hepatic metabolism. | Common metabolic fate of phenothiazines.[4] |

| Excretion | Primarily as metabolites via renal and biliary routes. | Typical excretion pathway for metabolized phenothiazines. |

Metabolism: A Hypothetical Pathway

Detailed metabolic pathways for this compound are yet to be elucidated. However, the metabolism of phenothiazine antipsychotics is well-documented and primarily involves the cytochrome P450 (CYP) enzyme system in the liver.[4][6]

Key Metabolic Reactions of Phenothiazines

The main metabolic transformations for phenothiazines include:

-

S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring.

-

N-demethylation: Removal of methyl groups from the side chain.[4]

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.[6]

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Putative Metabolic Pathway for Spiclomazine

Based on the known metabolism of other phenothiazines, a hypothetical metabolic pathway for Spiclomazine can be proposed. The primary enzymes expected to be involved are CYP1A2, CYP3A4, and CYP2C19.[4]

Figure 2: Hypothetical metabolic pathway of Spiclomazine based on known phenothiazine metabolism.

Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of Spiclomazine's anti-cancer activity.

Cell Culture and Viability Assays

-

Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) and normal cell lines (e.g., HEK293T) are typically used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Spiclomazine. After a specified incubation period (e.g., 48 hours), MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used.

-

Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Spiclomazine is typically administered via intraperitoneal injection at a specified dose and schedule (e.g., 68 mg/kg for 2 weeks).[2][3]

-

Monitoring: Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

Figure 3: General workflow for a preclinical in vivo xenograft study.

Future Directions and Conclusion

This compound demonstrates compelling anti-cancer activity in preclinical models, particularly through its inhibition of the KRAS signaling pathway. However, the lack of comprehensive pharmacokinetic and metabolism data represents a significant hurdle for its further development. To advance Spiclomazine towards clinical translation, future research should prioritize:

-

In vitro ADME studies: To determine its metabolic stability, permeability, and potential for drug-drug interactions.

-

In vivo pharmacokinetic studies: To characterize its absorption, distribution, metabolism, and excretion profile in relevant animal models.

-

Metabolite identification and characterization: To identify the major metabolites and assess their pharmacological activity and potential toxicity.

References

- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiclomazine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine hydrochloride is a derivative of phenothiazine with significant interest in oncological research, particularly as a potent inhibitor of mutant KRAS(G12C). This technical guide provides an in-depth overview of the available data on the solubility and stability of spiclomazine and its hydrochloride salt, crucial parameters for its development as a therapeutic agent. This document summarizes quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and presents visual representations of relevant biological pathways and experimental workflows to support further research and formulation development.

Introduction

Spiclomazine has been identified as a selective inhibitor of the KRAS(G12C) mutant protein, a key driver in several cancers, including pancreatic cancer. By targeting this specific mutation, spiclomazine has demonstrated the ability to reduce KRAS-GTP levels, thereby inhibiting downstream signaling pathways crucial for tumor progression. Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for the design of effective delivery systems and for ensuring its therapeutic efficacy and safety. This guide aims to consolidate the current knowledge on these properties and provide a practical framework for researchers in the field.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. While comprehensive public data on the solubility of this compound is limited, some information is available for the free base form.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of spiclomazine. It is important to note that this data is for the free base and not the hydrochloride salt. The solubility of the hydrochloride salt in aqueous media is expected to be higher due to its ionic nature.

| Compound | Solvent | Solubility | Method |

| Spiclomazine (Free Base) | Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Not Specified |

Table 1: Quantitative Solubility of Spiclomazine.[1][2]

In Vivo Formulation Preparation

A suggested method for preparing an in vivo formulation provides some practical insight into solvent compatibility. One protocol involves initially dissolving this compound in DMSO, followed by dilution with a mixture of PEG300, Tween 80, and a saline or PBS buffer. This indicates that while DMSO is a suitable initial solvent, the final formulation relies on a co-solvent system to maintain solubility in an aqueous vehicle for administration.

Experimental Protocol: Kinetic Solubility Assay

To determine the aqueous kinetic solubility of this compound, a high-throughput screening method can be employed. This protocol is a representative example.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with UV-Vis capabilities

-

Automated liquid handler (optional)

-

Centrifuge with plate rotor

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for a specified period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.

-

Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.

-

Data Analysis: Create a standard curve using the absorbance readings of the clear, non-precipitated solutions. The concentration at which precipitation is observed (indicated by a sharp decrease in the measured concentration compared to the nominal concentration) is determined as the kinetic solubility.

Kinetic Solubility Assay Workflow

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety of the final drug product. While specific degradation pathways and kinetics for this compound have not been detailed in publicly available literature, general storage recommendations for stock solutions exist.

Storage and Handling

Vendor information provides the following general stability data for this compound stock solutions:

| Solvent | Storage Temperature | Stability Duration |

| DMSO | -80°C | 6 months |

| DMSO | -20°C | 1 month |

Table 2: Recommended Storage Conditions for this compound Stock Solutions.[3]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following is a representative protocol based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and maintain at room temperature for a defined period, monitoring for degradation.

-

Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

-

The detector should be set to a wavelength that allows for the detection of both the parent drug and potential degradants. A PDA detector is useful for assessing peak purity.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and quantify any major degradation products.

-

If coupled with a mass spectrometer, preliminary identification of the degradation products can be achieved by analyzing their mass-to-charge ratios.

-

Forced Degradation Study Workflow

Mechanism of Action: KRAS(G12C) Signaling Pathway

Spiclomazine exerts its anti-tumor activity by inhibiting the KRAS(G12C) mutant protein. This protein is a small GTPase that acts as a molecular switch in cell signaling. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK and PI3K pathways. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and leading to uncontrolled cell growth.

KRAS(G12C) Signaling Pathway Inhibition

Conclusion

The development of this compound as a targeted anti-cancer agent holds significant promise. However, a comprehensive understanding of its solubility and stability is crucial for its successful translation into a clinical product. This guide has summarized the currently available information and provided a framework of standard experimental protocols for the systematic evaluation of these key physicochemical properties. Further research is warranted to generate more extensive quantitative data on the solubility of this compound in various pharmaceutically relevant media and to fully characterize its degradation profile. Such data will be invaluable for the rational design and optimization of formulations with enhanced bioavailability and stability.

References

Spiclomazine Hydrochloride: A Deep Dive into its Impact on Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiclomazine hydrochloride, a phenothiazine derivative, has emerged as a compound of interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines, particularly in pancreatic cancer.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its pro-apoptotic effects. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades involved.

Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis

This compound's primary mechanism of action is the induction of the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1][3] This process is initiated by internal cellular stress and culminates in the activation of a cascade of caspases, the executioners of apoptosis.[4] Studies have shown that spiclomazine treatment leads to a significant reduction in the viability of pancreatic carcinoma cells, an effect that is more pronounced in cancer cells than in normal cell lines like HEK-293 and HL-7702.[1][5]

Quantitative Analysis of Spiclomazine's Pro-Apoptotic Effects

The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation has been quantified across several pancreatic cancer cell lines. The following tables summarize the key findings from published research.

Table 1: Inhibition of Cell Growth by this compound (48h Treatment)

| Cell Line | Concentration (µg/mL) | Growth Inhibition (%) | Reference |

| CFPAC-1 | 30 | 61.1 ± 5.3 | [1] |

| 40 | 76.4 ± 3.2 | [1] | |

| 50 | 90.4 ± 0.5 | [1] | |

| MIA PaCa-2 | 30 | 79.3 ± 1.0 | [1] |

| 40 | 84.5 ± 1.5 | [1] | |

| 50 | 93.6 ± 0.2 | [1] |

Table 2: Induction of Apoptosis by this compound (IC50 Concentration)

| Cell Line | Treatment | Early Apoptotic Cells (%) | Reference |

| CFPAC-1 | Control | 0.3 ± 0.3 | [1] |

| Spiclomazine (IC50) | 42.4 ± 0.5 | [1] | |

| MIA PaCa-2 | Control | 0.4 ± 0.3 | [1] |

| Spiclomazine (IC50) | 82.8 ± 6.2 | [1] |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | Concentration | Loss of ΔΨm (%) | Reference |

| CFPAC-1 | 0.5 x IC50 | 16.9 ± 0.5 | [1] |

| 1 x IC50 | 65.9 ± 0.1 | [1] |

Molecular Signaling Pathways Modulated by this compound

This compound instigates apoptosis by modulating a series of key proteins in the intrinsic pathway. The central events include the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction.[6][7]

The Intrinsic Apoptotic Pathway

Treatment with spiclomazine results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][8] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[1][7]

References

- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spiclomazine Hydrochloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiclomazine hydrochloride (Spiclomazine HCl) is a phenothiazine derivative that has demonstrated significant potential as an anti-cancer agent, particularly in preclinical models of pancreatic cancer. This technical guide provides a comprehensive overview of the molecular structure, CAS number, and the mechanism of action of this compound. It details its effects on cancer cells, including quantitative data on cytotoxicity and apoptosis induction. Furthermore, this guide outlines detailed experimental protocols for key in vitro assays and presents diagrams of the relevant signaling pathways and experimental workflows to support further research and development of this compound.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of Spiclomazine. The molecular structure is characterized by a phenothiazine core linked to a spiro-piperidine moiety.

Chemical Structure of this compound: (A 2D structure of this compound is not readily available in public databases. The structure of the base, Spiclomazine, is widely published. The hydrochloride salt is formed by the protonation of one of the tertiary amine nitrogens, typically the one in the piperidine ring.)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27007-85-8 | --INVALID-LINK-- |

| Molecular Formula | C22H24ClN3OS2·HCl | --INVALID-LINK-- |

| Molecular Weight | 482.49 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl | --INVALID-LINK-- |

| Synonyms | APY-606, Clospirazine hydrochloride | --INVALID-LINK-- |

Mechanism of Action: Targeting the RAS Signaling Pathway

This compound has been identified as an inhibitor of the KRas protein, a key node in the RAS signaling pathway.[1] The RAS pathway is a critical regulator of cell proliferation, survival, and differentiation. Mutations in RAS genes, particularly KRAS, are common in many cancers, including pancreatic cancer, leading to constitutive activation of downstream signaling and uncontrolled cell growth.

This compound is believed to exert its anti-tumor effects by binding to KRas and inhibiting its function. This leads to the downregulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells with activating KRAS mutations.

Caption: RAS Signaling Pathway Inhibition by Spiclomazine HCl.

Preclinical Efficacy

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against various human pancreatic cancer cell lines, particularly those harboring KRAS mutations. The half-maximal inhibitory concentration (IC50) values have been determined using the MTT assay.

Table 2: In Vitro Cytotoxicity of this compound (48h treatment)

| Cell Line | KRAS Status | IC50 (µM) | Reference |

| MIA PaCa-2 | G12C mutant | 26.8 ± 0.9 | [2] |

| CFPAC-1 | G12V mutant | 31.5 ± 2.0 | [2] |

| HEK-293 (non-cancerous) | Wild-type | 86.9 ± 1.4 | [2] |

| HL-7702 (non-cancerous) | Wild-type | 147.7 ± 3.3 | [2] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in pancreatic cancer cells. This is evidenced by an increase in the percentage of Annexin V-positive cells as determined by flow cytometry.

Table 3: Apoptosis Induction by this compound in Pancreatic Cancer Cells

| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |

| MIA PaCa-2 | Control | ~0.4% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |

| MIA PaCa-2 | Spiclomazine (IC50) | ~82.8% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |

| CFPAC-1 | Control | ~0.3% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |

| CFPAC-1 | Spiclomazine (IC50) | ~42.4% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |

In Vivo Efficacy

In a preclinical xenograft model using BALB/c mice bearing MIA PaCa-2 tumors, this compound demonstrated significant anti-tumor activity.

Table 4: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| BALB/c mice with MIA PaCa-2 xenografts | 68 mg/kg Spiclomazine HCl (intraperitoneal, every other day for 2 weeks) | Complete inhibition of tumor growth. Reduced c-Raf and p-ERK levels in tumor tissue. Increased TUNEL staining (apoptosis). | [3] |

Pharmacokinetics and Metabolism

Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively available in the public domain. However, as a phenothiazine derivative, it is anticipated to undergo hepatic metabolism, likely involving cytochrome P450 (CYP) enzymes. Phenothiazines are generally metabolized by CYP1A2, CYP2D6, and CYP3A4, leading to N-demethylation and sulfoxidation.[4] The excretion routes are expected to be primarily through urine and feces as metabolites. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

A general experimental workflow for evaluating the in vitro anti-cancer effects of this compound is outlined below.

Caption: In Vitro Experimental Workflow.

MTT Assay for Cell Viability

This protocol is for determining the IC50 of this compound on adherent pancreatic cancer cells in a 96-well plate format.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis in pancreatic cancer cells treated with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for 48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Protein Expression

This protocol is for analyzing the expression of proteins in the RAS signaling pathway following treatment with this compound.

-

Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent that targets the KRAS signaling pathway, inducing apoptosis in pancreatic cancer cells with KRAS mutations. The preclinical in vitro and in vivo data presented in this guide support its further investigation as a potential therapeutic. While detailed pharmacokinetic data is currently lacking, the provided experimental protocols and pathway information offer a solid foundation for researchers and drug development professionals to advance the study of this compound. Future research should focus on a comprehensive ADME profiling and toxicological evaluation to pave the way for potential clinical development.

References

- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PubChemLite - Spiclomazine (C22H24ClN3OS2) [pubchemlite.lcsb.uni.lu]

- 4. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Spiclomazine Hydrochloride in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of spiclomazine hydrochloride on cell viability. This compound is an antipsychotic agent that has demonstrated significant anti-cancer properties, particularly in pancreatic cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion.[1]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of the KRas signaling pathway.[2] Specifically, it targets mutant KRas, preventing its activation and subsequently abrogating downstream signaling cascades that are crucial for cell survival and proliferation.[3][4] This targeted inhibition leads to the induction of apoptosis through a mitochondrial-mediated pathway. Key events in this pathway include the reduction of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[1][5] Furthermore, spiclomazine has been observed to suppress the metastatic potential of cancer cells by down-regulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines and normal human cell lines after 48 hours of treatment.

| Cell Line | Cell Type | KRas Status | IC50 (µM) | Reference |

| MIA PaCa-2 | Pancreatic Carcinoma | Mutant (G12C) | 19.7 - 26.8 | [2] |

| CFPAC-1 | Pancreatic Carcinoma | Mutant (G12V) | ~30 (estimated) | |

| Capan-1 | Pancreatic Carcinoma | Mutant (G12V) | ~20 (estimated) | [2] |

| SW1990 | Pancreatic Carcinoma | Mutant (G12D) | ~74.2 (estimated) | [2] |

| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 80 | [2] |

| HEK-293 | Normal Embryonic Kidney | Wild-Type | 86.9 ± 1.4 | |

| HL-7702 | Normal Liver | Wild-Type | 147.7 ± 3.3 |

Note: The IC50 values for CFPAC-1, Capan-1, and SW1990 are estimated from graphical data presented in the cited literature.

Experimental Protocols

Cell Viability Assessment using MTT Assay